Product packaging for Ammonium antimony fluoride(Cat. No.:CAS No. 52503-06-7)

Ammonium antimony fluoride

Cat. No.: B1499275
CAS No.: 52503-06-7
M. Wt: 215.79 g/mol
InChI Key: QOCCUMSGPHFGSV-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Ammonium antimony fluoride is an inorganic compound provided as a white crystalline solid . This reagent is valued in scientific research for its applications in materials science and electrochemistry. In materials science, it is used in the preparation of doped materials, such as antimony-doped tin oxide films, which are critical for creating transparent conductive coatings and sensors . In electrochemical research, it serves as a key agent in battery technology. Recent studies have utilized it to construct an inorganic-rich Solid Electrolyte Interphase (SEI) on 3D current collectors for sodium-metal batteries, which significantly suppresses dendrite formation and enhances cycling stability, with symmetrical cells demonstrating a lifespan exceeding 1000 hours . The compound also finds application as a catalyst in fine chemical synthesis and organic synthesis, where it can replace traditional organic fluorides . A common synthesis method involves the reaction of antimony pentafluoride with ammonium fluoride in an aqueous medium under controlled conditions: SbF5 + 2NH4F → (NH4)2SbF5 . Attention: This product is for research use only. It is not intended for human or veterinary or diagnostic use. Please handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula F4H4NS B1499275 Ammonium antimony fluoride CAS No. 52503-06-7

Properties

IUPAC Name

azanium;tetrafluorostibanuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/4FH.H3N.Sb/h4*1H;1H3;/q;;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCCUMSGPHFGSV-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].F[Sb-](F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F4H4NSb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701047965
Record name Ammonium antimony tetrafluoride
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Molecular Weight

215.792 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52503-06-7, 14972-90-8
Record name Ammonium antimony fluoride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ammonium antimony tetrafluoride
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Record name Ammonium antimony fluoride
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Synthetic Methodologies and Preparative Routes

Hydrothermal and Solvothermal Synthesis of Ammonium (B1175870) Antimony Fluorides

Hydrothermal and solvothermal synthesis are powerful methods for producing crystalline materials from solutions under elevated temperature and pressure. In these techniques, the reactions are carried out in an aqueous solution (hydrothermal) or an organic solvent (solvothermal) within a sealed vessel, typically an autoclave. These conditions facilitate the dissolution of precursors and subsequent crystallization of the desired product, often yielding high-quality single crystals.

While specific reports detailing the hydrothermal synthesis of simple ammonium antimony fluorides are not abundant, the methodology has been successfully applied to produce more complex fluoroantimonites. For instance, facial hydrothermal reactions have been used to synthesize novel zirconium fluoroantimonites, demonstrating the utility of this approach for creating complex structures containing antimony fluoride (B91410) moieties. researchgate.net The key principle involves the reaction of antimony sources (e.g., Sb₂O₃) with fluoride sources (e.g., NH₄F or HF) in the presence of other metal salts at temperatures typically ranging from 100 to 250 °C.

Solvothermal methods, particularly those employing polyols like ethylene (B1197577) glycol, offer enhanced control over crystal phase and morphology. A polyol-assisted strategy has been effective in the phase-controlled synthesis of other complex fluorides, such as NaYF₄. mdpi.com This approach utilizes a fluorine-containing ionic liquid as a slow-releasing fluoride source, which, in combination with the polyol medium, allows for the formation of specific crystalline phases, even at higher temperatures. mdpi.com This strategy could be adapted for ammonium antimony fluorides to control the formation of specific polymorphs or stoichiometries by carefully managing the release and concentration of fluoride ions in the reaction medium.

Table 1: Typical Parameters in Hydrothermal/Solvothermal Synthesis of Complex Fluorides

Parameter Typical Range/Condition Purpose
Temperature 100 - 250 °C Controls reaction kinetics and crystal phase
Pressure Autogenous (self-generated) Maintains solvent in liquid state above boiling point
Solvent Water, Ethylene Glycol, other Polyols Affects precursor solubility and crystal growth
Precursors Sb₂O₃, SbF₃, NH₄F, HF Sources of antimony, ammonium, and fluoride ions

| Reaction Time | 12 - 72 hours | Allows for complete reaction and crystal growth |

Solid-State Reaction Pathways for Compound Formation

Solid-state synthesis involves the reaction of solid precursors at elevated temperatures to produce a new solid compound. This method, often involving techniques like sintering or high-temperature calcination, is a common route for producing thermally stable inorganic materials. The process typically requires intimately mixing powdered reactants and heating them in a furnace for extended periods to allow for diffusion and reaction to occur in the solid phase.

For complex fluorides, solid-state reactions are a viable preparative route. For example, the complex fluoride SrSnF₄ can be synthesized by sintering strontium and tin fluorides at temperatures above 623 K. dnu.dp.ua Similarly, CsGaF₄ has been prepared via solid-phase synthesis at 510 °C. researchgate.net

Applying this to ammonium antimony fluorides, a potential pathway would involve the direct reaction of a solid antimony fluoride (like SbF₃ or SbF₅) with solid ammonium fluoride (NH₄F). The mixture of fine powders would be heated in a controlled atmosphere (e.g., an inert gas like argon to prevent oxidation or hydrolysis) at a temperature sufficient to initiate the reaction but below the decomposition temperature of the product. The reaction proceeds through the diffusion of ions across the grain boundaries of the reactants.

SbF₃(s) + NH₄F(s) → NH₄SbF₄(s)

One of the challenges in this method is ensuring a homogeneous product, as reactions can be slow and may result in incomplete conversion or the formation of impurity phases. dnu.dp.ua Multiple grinding and heating cycles are often necessary to drive the reaction to completion and achieve phase purity.

Solution-Based Precipitation and Crystallization Techniques

Solution-based methods are among the most common and straightforward routes for synthesizing ammonium antimony fluorides. These techniques involve dissolving the precursors in a suitable solvent and then inducing precipitation or crystallization of the desired product by changing the solution conditions (e.g., temperature, concentration, or solvent composition).

A well-established method for synthesizing diammonium pentafluoroantimonate(V), (NH₄)₂SbF₅, involves the direct reaction of antimony pentafluoride (SbF₅) with ammonium fluoride (NH₄F) in an aqueous medium. The reaction is typically performed under controlled temperature and pressure to ensure high yield and purity.

SbF₅ + 2 NH₄F (aq) → (NH₄)₂SbF₅ (s)

The product precipitates from the solution and can be isolated by filtration. The stoichiometry of the final product is directly controlled by the molar ratio of the reactants in the solution. Industrial-scale production relies on this type of reaction, where high-purity reagents and carefully monitored conditions are essential to prevent contamination and ensure consistent product quality.

Crystallization can also be induced by adding a miscible non-solvent or "anti-solvent" to the reaction mixture, which reduces the solubility of the desired compound and forces its precipitation. This technique, known as anti-solvent crystallization, is widely used for purifying and isolating soluble salts.

Control of Stoichiometry and Phase Purity in Preparations

Achieving the correct stoichiometry and high phase purity is critical in the synthesis of ammonium antimony fluorides, as these properties dictate the material's ultimate performance. The presence of impurities or incorrect phases can significantly alter its chemical and physical characteristics. Several factors must be carefully controlled during synthesis to ensure the desired product is obtained.

Stoichiometry of Reactants : The molar ratio of the precursors is the most fundamental parameter for controlling the final composition. For example, in the solution-based synthesis of (NH₄)₂SbF₅, a molar ratio of at least two equivalents of NH₄F to one equivalent of SbF₅ is required to obtain the desired product. Using an insufficient amount of ammonium fluoride could lead to the formation of other complex anions or an incomplete reaction.

Reaction Conditions : Temperature, pressure, and reaction time are crucial variables. In solid-state reactions, the temperature must be high enough to overcome the activation energy for diffusion but low enough to prevent decomposition of the product or reactants. dnu.dp.ua In hydrothermal synthesis, temperature can influence which crystalline phase is thermodynamically favored.

Purity of Reagents : The use of high-purity starting materials is essential to avoid the incorporation of contaminants into the final product. Industrial processes emphasize the use of high-purity reagents to ensure consistent quality.

Control of Ion Concentration : In solution-based syntheses, the concentration of reactive species can determine the resulting crystal phase. For some complex fluorides, a slow release of fluoride ions into the reaction medium is a key strategy for obtaining a metastable phase over the more thermodynamically stable one. mdpi.com This can be achieved by using precursors that decompose slowly to release the active ion, thereby keeping its effective concentration low and controlling the kinetics of nucleation and growth. mdpi.com This kinetic control is a sophisticated way to target specific, sometimes less stable, crystal structures.

Careful characterization using techniques such as X-ray diffraction (XRD) is necessary to confirm the phase purity and crystal structure of the synthesized material, while elemental analysis can verify the final stoichiometry.

Crystallographic and Advanced Structural Elucidation

Single-Crystal X-ray Diffraction Studies of Anionic Polyhedra and Cationic Environments

In the solid state, ammonium (B1175870) antimony fluoride (B91410) is an ionic compound composed of ammonium cations (NH₄⁺) and tetrafluoroantimonate(III) anions (SbF₄⁻). The structure is dictated by the size and charge of these ions and the nature of the coordination polyhedra formed.

Anionic Polyhedra: The tetrafluoroantimonate(III) anion, [SbF₄]⁻, features a central antimony(III) atom. The stereochemically active lone pair of electrons on the Sb(III) atom significantly influences the geometry of the anion. This typically results in a distorted coordination environment around the antimony atom. The arrangement of the four fluoride ligands and the lone pair can be described as a pseudo-trigonal bipyramid, with the lone pair occupying one of the equatorial positions. This leads to a see-saw molecular geometry for the SbF₄⁻ unit. The Sb-F bond lengths within the anion are expected to be in the range of 1.9-2.1 Å, with variations depending on whether the fluoride ions are terminal or bridging between adjacent antimony centers.

Cationic Environments: The ammonium cation, NH₄⁺, is tetrahedral. In the crystal lattice, each ammonium ion is surrounded by a number of fluoride ions from the neighboring [SbF₄]⁻ anions. The coordination environment of the ammonium cation is determined by electrostatic interactions and the formation of hydrogen bonds. The nitrogen atom of the ammonium ion acts as a hydrogen bond donor, forming N-H···F hydrogen bonds with the fluoride ions of the surrounding anionic polyhedra.

Powder X-ray Diffraction for Phase Identification and Lattice Parameter Determination

Powder X-ray diffraction (PXRD) is a fundamental technique for the identification of crystalline phases and the determination of unit cell parameters. For ammonium antimony fluoride, PXRD is instrumental in routine phase identification, purity assessment, and for studying structural changes as a function of temperature or pressure.

A typical PXRD pattern of a crystalline powder consists of a series of diffraction peaks at specific angles (2θ), which are characteristic of the crystal lattice of the substance. The positions and intensities of these peaks serve as a fingerprint for the compound. While a standardized powder diffraction file with indexed peaks and refined lattice parameters for NH₄SbF₄ is not detailed in the available search results, the technique is crucial for its characterization.

The determination of lattice parameters from a powder diffraction pattern involves indexing the observed diffraction peaks to a specific crystal system and space group. Once indexed, the lattice parameters (a, b, c, α, β, γ) can be refined using least-squares methods. This information is fundamental for understanding the size and shape of the unit cell. For example, in studies of related ammonium fluoroantimonates, PXRD has been used to confirm the crystal system and monitor phase purity during synthesis.

Interactive Data Table: Hypothetical Powder X-ray Diffraction Data for this compound

Below is a hypothetical representation of PXRD data for educational purposes, illustrating how such data would be presented. The values are not experimental data for NH₄SbF₄.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
15.25.8285
21.54.13100
26.33.3860
30.72.9175
34.52.6040
38.02.3750
41.32.1830

Neutron Diffraction for Light Atom Localization and Magnetic Structures

Neutron diffraction is a powerful technique that complements X-ray diffraction, particularly for the localization of light atoms, such as hydrogen, and for the determination of magnetic structures.

Given the presence of ammonium ions (NH₄⁺) in this compound, neutron diffraction would be exceptionally valuable for accurately determining the positions of the hydrogen atoms. X-ray diffraction is less sensitive to light elements, making the precise determination of N-H bond lengths and the geometry of the N-H···F hydrogen bonds challenging. Neutron scattering cross-sections are not dependent on the atomic number in a simple way, and for hydrogen (or more specifically, its isotope deuterium, which is often used in neutron diffraction to reduce incoherent scattering), the scattering length is significant. This allows for the precise localization of hydrogen/deuterium atoms and a detailed analysis of the hydrogen bonding network.

Furthermore, neutron diffraction is the primary method for studying magnetically ordered structures. While this compound is not expected to exhibit magnetic ordering due to the diamagnetic nature of its constituent ions (NH₄⁺, Sb³⁺, F⁻), this technique is crucial for studying related fluoride compounds containing paramagnetic ions.

Electron Diffraction and Microscopy for Nanostructural Characterization

Electron diffraction and transmission electron microscopy (TEM) are indispensable tools for the characterization of the nanostructural features of materials. These techniques can provide information about the crystal structure, morphology, and defects at the nanoscale.

For this compound, electron diffraction can be used to determine the crystal structure of very small single crystals or crystalline domains that are not suitable for single-crystal X-ray diffraction. The resulting electron diffraction patterns can be used to determine the unit cell parameters and space group.

Transmission electron microscopy can provide direct images of the crystal lattice, allowing for the visualization of atomic columns and the identification of defects such as dislocations, stacking faults, and grain boundaries. This level of detail is crucial for understanding how the microstructure of this compound might influence its properties, such as ionic conductivity. Studies on related antimony-containing materials have utilized electron diffraction to investigate phase changes and the formation of different crystalline phases at various temperatures.

Analysis of Hydrogen Bonding Networks and Interionic Interactions

The hydrogen bonds in this compound are of the N-H···F type, where the hydrogen atoms of the ammonium cation act as donors and the fluoride ions act as acceptors. The strength of these hydrogen bonds is influenced by the N···F distance and the N-H···F angle. In similar ammonium fluoride salts, these hydrogen bonds are known to be quite strong. For instance, in ammonium fluoride (NH₄F), the structure is held together by a three-dimensional network of N-H···F hydrogen bonds.

The analysis of these hydrogen bonding networks is typically performed using data from single-crystal X-ray or neutron diffraction. Neutron diffraction is particularly adept at locating the hydrogen atoms accurately. Spectroscopic techniques, such as infrared (IR) and Raman spectroscopy, can also provide valuable information about the strength and nature of the hydrogen bonds by observing the shifts in the N-H stretching and bending vibrational modes. A diagrammatic representation from a study on a related ammonium cesium difluoride compound shows N-H···F hydrogen bond lengths ranging from 2.621 Å to 2.7308 Å, with N-H···F angles between 159° and 176° researchgate.net.

Interactive Data Table: Representative N-H···F Hydrogen Bond Parameters from a Related Compound

The following table provides examples of hydrogen bond geometries found in a related ammonium-containing fluoride salt, illustrating the typical ranges for these interactions.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N(1)-H(1A)···F(1)0.92(4)1.70(4)2.621(2)176(4)
N(1)-H(1B)···F(2)0.92(3)1.76(2)2.6615(13)168(2)
N(1)-H(1C)···F(1)0.89(4)1.88(4)2.7308(19)159(3)

Data from a study on ammonium cesium difluoride for illustrative purposes. researchgate.net

Studies of Structural Phase Transitions and Temperature-Dependent Polymorphism

Many ammonium salts and fluoroantimonates exhibit structural phase transitions as a function of temperature. These transitions involve changes in the crystal structure, symmetry, and physical properties.

This compound (NH₄SbF₄) is known to undergo a structural phase transition to a high-temperature modification that exhibits high ionic conductivity. researchgate.net This suggests a significant change in the crystal structure that facilitates the movement of ions, likely the fluoride ions, through the lattice. The study of these phase transitions is crucial for understanding the mechanisms of ionic conduction and for the potential application of this material in solid-state ionic devices.

The investigation of structural phase transitions typically involves temperature-dependent X-ray or neutron diffraction, differential scanning calorimetry (DSC), and spectroscopic techniques. Temperature-dependent PXRD can reveal changes in the diffraction pattern, indicating a change in the crystal structure. DSC can detect the enthalpy changes associated with these transitions, providing information about their thermodynamic nature (e.g., first-order or second-order).

In the broader context of ammonium halides, pressure-induced phase transitions are also common. For instance, ammonium fluoride (NH₄F) undergoes a transition from a hexagonal wurtzite-type structure at ambient conditions to a cubic CsCl-type structure at higher pressures. nih.gov While specific details on the temperature-dependent polymorphism of NH₄SbF₄ are limited in the available literature, the behavior of related compounds suggests that it is a rich area for further investigation.

Advanced Spectroscopic and Spectrometric Investigations

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within ammonium (B1175870) antimony fluoride (B91410). The spectra are dominated by the vibrational modes of the ammonium (NH₄⁺) cation and the tetrafluoroantimonate(III) (SbF₄⁻) anion.

The ammonium ion, belonging to the Td point group, exhibits four fundamental vibrational modes: a symmetric stretch (ν₁), a doubly degenerate bend (ν₂), a triply degenerate asymmetric stretch (ν₃), and a triply degenerate bend (ν₄). In the solid state, interactions with the crystal lattice and the anionic counterpart can lead to shifts in these frequencies and the appearance of bands that are inactive in the isolated ion. The N-H stretching vibrations are particularly sensitive to hydrogen bonding interactions with the fluoride ligands of the anion. scispace.comrsc.org

For the tetrafluoroantimonate(III) anion, the vibrational modes are dictated by its geometry. The vibrational spectra of the SbF₄⁻ anion suggest a C₂v symmetry. researchgate.net The stretching vibrations of the Sb-F bonds are typically observed in the lower frequency region of the spectrum. For instance, in related compounds, the symmetrical stretching of Sb-F equatorial bonds can be found around 570 cm⁻¹, while the asymmetrical mode appears near 520 cm⁻¹. researchgate.net The stretching of the Sb-F axial bonds occurs at a lower frequency, around 400 cm⁻¹. researchgate.net

The combination of IR and Raman spectroscopy provides complementary information. Some vibrational modes may be strong in Raman and weak in IR, and vice versa, allowing for a more complete assignment of the vibrational bands. For example, in studies of ammonium sulfate (B86663), the intense sulfate band around 980 cm⁻¹ in the Raman spectrum is correlated with ammonium signals at 1450 cm⁻¹ in the IR spectrum. nih.gov Similar correlations can be expected in ammonium antimony fluoride, providing a detailed molecular fingerprint.

Table 1: Typical Vibrational Frequencies for Constituent Ions

Ion Vibrational Mode Typical Frequency Range (cm⁻¹)
NH₄⁺ ν₁ (symmetric stretch) ~3040
ν₂ (bending) ~1680
ν₃ (asymmetric stretch) ~3145
ν₄ (bending) ~1400
SbF₄⁻ ν(Sb-F) symmetric stretch 550 - 600
ν(Sb-F) asymmetric stretch 500 - 550
δ(F-Sb-F) bending < 400

Note: Frequencies are approximate and can shift based on the crystalline environment and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique for probing the local chemical environment of specific nuclei. For this compound, ¹⁹F, ¹H, and ¹²¹Sb/¹²³Sb NMR provide valuable insights into the structure and dynamics of the compound.

¹⁹F NMR is highly sensitive to the local environment of fluorine atoms. huji.ac.il In the context of antimony(III) fluoride complexes, the chemical shifts in the ¹⁹F NMR spectra can vary over a significant range. For aqueous solutions of various Sb(III) fluoride complexes, including those with ammonium cations, chemical shifts have been observed in the range of 73.3–85.5 ppm relative to CFCl₃. researchgate.net

A key observation in the ¹⁹F NMR spectra of these complexes is often the presence of a single narrow signal, even when the crystal structure contains crystallographically distinct fluorine environments. researchgate.net This suggests rapid fluorine exchange processes occurring in solution on the NMR timescale, which averages the different fluorine environments into a single observable resonance. The absence of signals corresponding to free fluoride ions in solution indicates the stability of the complex anion in the solvent. researchgate.net

¹H NMR spectroscopy is primarily used to study the ammonium cation. The proton NMR spectrum of the NH₄⁺ ion is characteristically a triplet due to spin-spin coupling with the ¹⁴N nucleus (spin I=1). libretexts.org However, the observation of this triplet is highly dependent on the rate of proton exchange. In many aqueous solutions, rapid exchange of protons between the ammonium ion, ammonia (B1221849), and water molecules can lead to a single, averaged resonance line. libretexts.org

In the solid state, ¹H NMR can provide information on the rotational dynamics of the ammonium ion. The line shape and relaxation times are influenced by the reorientational motions of the NH₄⁺ cation within the crystal lattice. Studies on various ammonium salts have shown that the dynamics can range from rapid, isotropic reorientation at higher temperatures to more restricted motions or quantum mechanical tunneling at lower temperatures. researchgate.net

Both ¹²¹Sb and ¹²³Sb are NMR-active nuclei, though their quadrupolar nature (I=5/2 for ¹²¹Sb and I=7/2 for ¹²³Sb) often leads to broad spectral lines, making them challenging to study. researchgate.net Nevertheless, solid-state NMR of these nuclei can provide direct information about the coordination geometry and electronic environment of the antimony atom. pascal-man.com The chemical shift and quadrupolar coupling constant are sensitive to the symmetry of the local environment. For instance, a more symmetric environment around the antimony nucleus, such as in an octahedral geometry, would result in a smaller quadrupolar coupling constant and a narrower NMR signal. researchgate.net

Nuclear Quadrupole Resonance (NQR) spectroscopy is a complementary technique that measures the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus in the absence of an external magnetic field. rsc.org NQR is particularly useful for studying quadrupolar nuclei like ¹²¹Sb and ¹²³Sb. The NQR frequencies are highly sensitive to the local electronic environment and can be used to distinguish between different crystal structures and to study non-covalent interactions, such as pnictogen bonding. rsc.orgwisc.edu

X-ray Photoelectron Spectroscopy (XPS) for Elemental Oxidation States and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the oxidation states of the elements present in a compound. In the case of this compound, XPS can confirm the presence of nitrogen, hydrogen, antimony, and fluorine.

More importantly, the binding energies of the core-level electrons are sensitive to the chemical environment and oxidation state of the atom. For antimony, the Sb 3d core level spectrum is particularly informative. The binding energy of the Sb 3d₅/₂ peak for metallic antimony is typically around 528.5 eV. researchgate.net In its oxidized forms, this binding energy shifts to higher values. For instance, in Sb₂O₃, the Sb 3d₅/₂ peak is observed at approximately 531 eV. researchgate.net In this compound, antimony is in the +3 oxidation state. shef.ac.uk The precise binding energy of the Sb 3d electrons would be characteristic of this oxidation state in a fluoride environment, allowing for its unambiguous determination. It is important to note that the Sb 3d spectrum can overlap with the O 1s peak if surface oxidation is present. researchgate.net

Mössbauer Spectroscopy for Antimony Valence and Coordination Environments

¹²¹Sb Mössbauer spectroscopy is a powerful technique for probing the antimony nucleus, providing detailed information about its oxidation state, coordination environment, and the nature of the chemical bonding. The key parameters obtained from a ¹²¹Sb Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

The isomer shift is sensitive to the s-electron density at the antimony nucleus and is therefore indicative of the oxidation state. For antimony compounds, the isomer shift values for Sb(III) are significantly different from those for Sb(V). researchgate.net

The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus. A non-zero quadrupole splitting indicates a deviation from a perfectly cubic symmetry in the electron distribution around the antimony atom. In this compound, the Sb(III) center has a stereochemically active lone pair of 5s² electrons, which results in a distorted coordination geometry and a significant electric field gradient. researchgate.net This would lead to a large quadrupole splitting in the ¹²¹Sb Mössbauer spectrum, a characteristic feature of many Sb(III) compounds. researchgate.net The magnitude of the quadrupole splitting can provide insights into the distortion of the coordination polyhedron around the antimony atom. researchgate.net

Table 2: Summary of Spectroscopic and Spectrometric Data

Technique Information Obtained Typical Observations/Data
Infrared (IR) Spectroscopy Vibrational modes of NH₄⁺ and SbF₄⁻, hydrogen bonding Characteristic absorption bands for N-H and Sb-F stretching and bending modes.
Raman Spectroscopy Complementary vibrational modes to IR Strong scattering for symmetric vibrations, providing a molecular fingerprint.
¹⁹F NMR Spectroscopy Fluorine chemical environments and dynamics Single, narrow resonance in solution suggesting rapid fluorine exchange. Chemical shifts in the range of 73.3–85.5 ppm. researchgate.net
¹H NMR Spectroscopy Ammonium ion dynamics and proton exchange Triplet in the absence of rapid exchange; singlet with rapid exchange. Line shape analysis reveals rotational dynamics.
¹²¹Sb/¹²³Sb NMR & NQR Antimony local environment and symmetry Broad NMR signals due to quadrupolar nature. NQR frequencies are sensitive to the electric field gradient.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and oxidation states Core-level binding energies confirming the presence of N, H, Sb, F and the +3 oxidation state of antimony.

| ¹²¹Sb Mössbauer Spectroscopy | Antimony oxidation state and coordination geometry | Isomer shift characteristic of Sb(III). Large quadrupole splitting due to the stereochemically active lone pair. |

High-Resolution Mass Spectrometry for Gas-Phase Species Identification

High-resolution mass spectrometry is a pivotal analytical technique for the elucidation of gas-phase species of inorganic compounds. This method allows for the precise mass determination of ions, which in turn facilitates the identification of elemental composition and the study of fragmentation pathways. In the context of this compound, this technique would be instrumental in understanding its thermal decomposition products and the nature of the ions formed in the gas phase.

While direct and detailed research findings on the high-resolution mass spectrometry of this compound, specifically focusing on its gas-phase species and fragmentation patterns, are not extensively detailed in the available scientific literature, we can infer the expected analytical approach and potential observable species based on the established principles of mass spectrometry and the known chemistry of related antimony fluoride complexes.

Upon heating, this compound is expected to decompose or sublime, generating various neutral and charged species in the gas phase. High-resolution mass spectrometry would enable the separation and identification of these species based on their mass-to-charge ratio (m/z).

Expected Ionization and Fragmentation:

The ionization process in the mass spectrometer would likely lead to the formation of a molecular ion, [NH₄SbF₄]⁺, although this may be unstable. Subsequent fragmentation could occur through several pathways:

Loss of Ammonia: A common fragmentation pathway for ammonium salts is the loss of a neutral ammonia (NH₃) molecule, which would result in the formation of the [SbF₄H]⁺ ion.

Loss of Hydrogen Fluoride: The molecular ion could also lose one or more molecules of hydrogen fluoride (HF), leading to the formation of ions such as [NH₃SbF₃]⁺.

Formation of Antimony Fluoride Fragments: Fragmentation could also lead to the formation of various antimony fluoride cations, such as [SbF₃]⁺, [SbF₂]⁺, and [SbF]⁺. The relative abundance of these fragments would provide insights into the stability of the different species.

Formation of Complex Ions: In studies of mixtures containing antimony trifluoride and ammonium thiocyanate, the formation of mixed-ligand molecular ions like SbF₂(NCS)⁺ has been observed. This suggests the potential for complex ion formation in the gas phase.

Data Interpretation and Isotopic Patterns:

A key aspect of identifying antimony-containing species in mass spectrometry is the characteristic isotopic pattern of antimony. Antimony has two stable isotopes, ¹²¹Sb (57.3% abundance) and ¹²³Sb (42.7% abundance). This results in a distinctive isotopic signature for any antimony-containing fragment, which can be readily identified in a high-resolution mass spectrum.

Illustrative Data Table of Potential Gas-Phase Species:

The following table outlines potential gas-phase species that could be identified from the high-resolution mass spectrometric analysis of this compound, along with their theoretical monoisotopic masses.

Potential Ion Formula Theoretical Monoisotopic Mass (Da)
Ammonium Tetrafluoroantimonate(III) Cation[NH₄SbF₄]⁺215.9477
Protonated Antimony Tetrafluoride[HSbF₄]⁺198.9213
Aminotrifluoroantimony(III) Cation[NH₃SbF₃]⁺195.9318
Antimony Trifluoride Cation[SbF₃]⁺177.9154
Antimony Difluoride Cation[SbF₂]⁺158.9200
Antimony Monofluoride Cation[SbF]⁺139.9246

Note: The theoretical masses are calculated using the most abundant isotopes of each element (¹⁴N, ¹H, ¹²¹Sb, ¹⁹F).

The precise identification and relative abundances of these and other potential gas-phase species through high-resolution mass spectrometry would provide valuable data on the thermal stability and decomposition mechanism of this compound. Further experimental research is necessary to fully characterize the gas-phase chemistry of this compound.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of computational materials science, enabling the calculation of a system's electronic structure by solving for its electron density rather than its many-electron wavefunction. This approach offers a balance between accuracy and computational cost, making it ideal for studying solid-state materials like ammonium (B1175870) antimony fluoride (B91410).

DFT calculations are employed to determine fundamental electronic properties such as the band structure, density of states (DOS), and the nature of chemical bonding. For ammonium antimony fluoride, which consists of an ammonium cation (NH₄⁺) and a fluoroantimonate anion (likely tetrafluorostibanuide, SbF₄⁻), DFT can elucidate the interactions within and between these ions.

Studies on related pentavalent antimony compounds provide insight into the expected bonding characteristics. The interaction between the antimony center and fluoride ligands is a primary focus. Computational analyses of various fluoroantimonates reveal that the Sb-F bond possesses a significant polar covalent character, arising from the large electronegativity difference between antimony and fluorine. DFT can quantify this by calculating partial charges on each atom and analyzing the molecular orbitals. For instance, in many fluoroantimonate anions, the lowest unoccupied molecular orbital (LUMO) is often centered on the antimony atom, highlighting its Lewis acidic nature and ability to accept electron density.

Table 1: Representative Calculated Properties of Fluoroantimonate Species from DFT

SpeciesPropertyCalculated ValueSignificance
SbF₅Fluoride Ion Affinity (FIA)~120 kcal/molIndicates very strong Lewis acidity
SbF₃Fluoride Ion Affinity (FIA)~71 kcal/molShows significant Lewis acidity
[SbF₆]⁻Sb-F Bond Length~1.90 ÅReflects the covalent/ionic character of the bond
Sb(V) complexesNPA Charge on Sb+1.9 to +2.9Quantifies the high positive charge on the antimony center acs.org

Ab Initio Molecular Dynamics Simulations of Ionic Motion and Phase Transitions

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms directly from first-principles electronic structure calculations (typically DFT) at each time step. This avoids the need for empirical force fields, allowing for the accurate modeling of bond breaking/formation, charge transfer, and complex dynamic processes like ionic diffusion and phase transitions.

For this compound, AIMD simulations are invaluable for studying the dynamic behavior of the ammonium and fluoroantimonate ions within the crystal lattice at finite temperatures. Key applications include:

Ionic Motion: Simulating the vibrational, rotational (libration), and translational motion of the NH₄⁺ and SbF₄⁻ ions. This can reveal the onset of ionic conductivity at elevated temperatures as ions begin to diffuse through the lattice.

Phase Transitions: Many ammonium halides undergo pressure- or temperature-induced phase transitions. cam.ac.uk For example, extensive computational studies on ammonium fluoride (NH₄F) have explored its rich phase diagram. cam.ac.uk AIMD can model the microscopic mechanisms of these transitions, such as the collective rotation of ammonium ions or the distortion of the anionic sublattice that drives a change in crystal symmetry. cam.ac.uk A study on NH₄F under extreme pressure identified a transition to a high-pressure tetragonal phase (P4/nmm) driven by a displacive transition of fluoride ions followed by the rotational shift of ammonium ions. cam.ac.uk Similar mechanisms could be investigated in this compound.

Simulations of related systems, such as solvated electrons in ammonia (B1221849) clusters or the degradation of perovskites by water, demonstrate the power of AIMD to capture complex chemical dynamics in condensed phases. nih.govsemanticscholar.orgmdpi.com

Lattice Dynamics and Phonon Dispersion Calculations

Lattice dynamics calculations are used to study the collective vibrations of atoms in a crystal, known as phonons. The results are typically presented as phonon dispersion curves (frequency vs. wave vector) and the phonon density of states (DOS). These calculations are crucial for understanding a material's thermal properties, dynamic stability, and response to infrared and Raman spectroscopy.

These calculations are often performed within the DFT framework using methods like the "direct method" (or frozen phonon method) or density-functional perturbation theory (DFPT). The absence of imaginary frequencies in the calculated phonon dispersion across the Brillouin zone indicates that a crystal structure is dynamically stable.

For this compound, phonon calculations would reveal:

Vibrational Modes: Identification of different types of vibrational modes, including high-frequency internal modes of the NH₄⁺ and SbF₄⁻ ions, and low-frequency external (lattice) modes corresponding to the vibrations of the ions against each other.

Dynamic Stability: Confirmation of the stability of predicted crystal structures.

Thermodynamic Properties: The phonon DOS can be used to calculate thermodynamic properties like vibrational entropy and heat capacity.

Table 2: Representative Phonon Frequencies for Antimony Compounds

CompoundMethodCalculated Mode/FeatureFrequency Range
α-Sb₂O₃DFTSb-O-Sb wagging mode~340 cm⁻¹ (~10.2 THz) acs.org
Ti₃SbDFTHighest optical modes~9 THz aip.org
Sb:GaAs(110)DFTLocalized surface modes9.5 - 29.3 meV aps.org

Prediction of Structural Stability and Energetic Landscape

A key strength of computational chemistry is its ability to predict the existence and stability of new or uncharacterized crystal structures. By calculating the total energy (or enthalpy at non-zero pressure) of various candidate structures, it is possible to construct an energetic landscape and identify the most stable polymorphs.

For this compound, this involves:

Structure Prediction: Generating a pool of plausible crystal structures using algorithms like random searching, evolutionary algorithms, or by creating analogues of known compounds (e.g., other ammonium salts or fluoroantimonates).

Energy Calculation: Performing DFT calculations to relax the geometry of each candidate structure and determine its ground-state energy.

Convex Hull Construction: Plotting the formation enthalpy of the predicted phases against their composition. The thermodynamically stable phases will lie on the convex hull. This analysis determines whether this compound is stable against decomposition into its constituent compounds (e.g., NH₄F and SbF₃).

Computational studies on the NH₃–HF system have successfully mapped out the phase diagram and identified stable ammonium polyfluoride compounds. ed.ac.uk Similarly, high-pressure studies of NH₄F have computationally explored its phase diagram, showing it departs from ice-like behavior above 80 GPa and transitions to close-packed ionic structures. ed.ac.uk This same methodology can be applied to predict novel phases and pressure-induced transformations in the this compound system.

Charge Density Analysis and Interatomic Bonding Characteristics

Charge density analysis provides a deep, quantitative understanding of chemical bonding beyond simple orbital descriptions. By analyzing the topology of the total electron density, ρ(r), derived from high-resolution X-ray diffraction experiments or high-level quantum chemical calculations, one can characterize the nature of interatomic interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) is a primary tool for this analysis. wikipedia.org QTAIM partitions the electron density to define atoms and analyzes its critical points. A bond critical point (BCP) located between two nuclei is indicative of a chemical bond. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), classify the interaction.

Covalent Bonds: Characterized by high ρ and a negative Laplacian (∇²ρ < 0), indicating charge concentration along the bond path.

Ionic/Closed-Shell Interactions: Characterized by low ρ and a positive Laplacian (∇²ρ > 0), indicating charge depletion. This includes ionic bonds, hydrogen bonds, and van der Waals interactions.

For this compound, QTAIM would be used to:

Characterize Sb-F Bonds: Quantify their degree of covalent and ionic character. Studies on antimony oxides show that Sb-O interactions are substantially polar covalent. researchgate.net

Analyze N-H···F Hydrogen Bonds: The interactions between the ammonium and fluoroantimonate ions would be characterized as strong hydrogen bonds, evidenced by the presence of BCPs between H and F atoms with specific topological properties. nih.govresearchgate.net

Table 3: Typical QTAIM Parameters for Characterizing Bonds

Interaction TypeElectron Density at BCP (ρ)Laplacian of Electron Density (∇²ρ)Example
CovalentHigh (>0.2 a.u.)NegativeN-H bond in NH₄⁺
Polar CovalentIntermediatePositive or slightly negativeSb-F bond in SbF₄⁻
Hydrogen BondLow (0.002-0.04 a.u.)PositiveN-H···F interaction

Computational Exploration of Reaction Pathways and Transition States

Computational methods can map out the minimum energy pathway (MEP) for a chemical reaction or a phase transition, identifying the transition state (TS) and determining the activation energy barrier. The Nudged Elastic Band (NEB) method is a widely used technique for this purpose. vasp.atmpg.de

In the NEB method, a series of "images" (intermediate structures) are created along an initial guess for the reaction path between the reactant and product states. youtube.comscm.comgithub.io These images are connected by virtual springs and are optimized simultaneously, relaxing toward the MEP. The highest-energy image converges to the transition state structure.

For this compound, NEB calculations could be used to explore various potential processes:

Decomposition Pathways: Modeling the thermal decomposition of the compound, for example, into NH₃, HF, and SbF₃. The calculations would reveal the step-by-step mechanism and the energy barriers involved.

Fluoride Ion Transfer: Simulating the transfer of a fluoride ion between two fluoroantimonate species, which is relevant to understanding its behavior in solution or in the molten state.

Solid-State Phase Transitions: Calculating the energy barrier for a pressure- or temperature-induced phase transition, complementing the insights from AIMD simulations. cam.ac.uk

For example, a computational study of the Sₙ2 reaction between a fluoride ion and ethyl chloride used NEB to find the transition state and map the energy profile of the reaction. aip.org A similar approach could be applied to model the reactivity of the fluoroantimonate anion in this compound.

Reactivity and Mechanistic Studies

Thermal Decomposition Pathways and Kinetic Analysis

The thermal decomposition of ammonium (B1175870) hexafluoroantimonate(V) is a complex process that, while not extensively detailed in dedicated literature, can be understood by analogy with related ammonium fluoro-salts such as ammonium hexafluoroaluminate ((NH₄)₃AlF₆) and other ammonium salts. researchgate.netyoutube.com The decomposition is expected to proceed through multiple stages, yielding volatile products.

NH₄SbF₆(s) → NH₃(g) + HF(g) + SbF₅(g)

In practice, the decomposition pathway may involve intermediate ammonium polyfluoroantimonate species. The study of such reactions typically employs techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to identify mass loss steps and associated thermal events (endotherms or exotherms). researchgate.netscispace.com Kinetic analysis of the TGA data, using methods like the Kissinger or Coats-Redfern equations, would allow for the determination of kinetic parameters such as activation energy (Eₐ) and the pre-exponential factor (A) for each decomposition step. scispace.comresearchgate.netresearchgate.net

While specific data for NH₄SbF₆ is scarce, the table below summarizes the decomposition characteristics of analogous ammonium compounds, providing a comparative framework.

CompoundDecomposition StagesPrimary ProductsTypical Temperature Range (°C)
Ammonium Hexafluoroaluminate ((NH₄)₃AlF₆)Three-step decompositionNH₃, HF, NH₄AlF₄, AlF₃190 - 400
Ammonium Sulfate (B86663) ((NH₄)₂SO₄)Three-step decompositionNH₃, NH₄HSO₄, SO₃, H₂O200 - 400
Ammonium Perchlorate (NH₄ClO₄)Two-stage decompositionVarious oxides of N, Cl; H₂O200 - 450

Hydrolysis and Solvolysis Reactions in Various Media

The reaction of ammonium hexafluoroantimonate in aqueous and non-aqueous media is dictated by the individual properties of the ammonium cation (NH₄⁺) and the hexafluoroantimonate anion (SbF₆⁻).

Hydrolysis: In aqueous solution, the salt undergoes hydrolysis, influencing the pH of the medium. This process involves two concurrent reactions:

Cation Hydrolysis: The ammonium ion acts as a weak Brønsted-Lowry acid, donating a proton to water to form hydronium ions (H₃O⁺) and ammonia (B1221849) (NH₃). libretexts.orgyoutube.com This reaction results in an acidic solution. NH₄⁺(aq) + H₂O(l) ⇌ NH₃(aq) + H₃O⁺(aq)

Anion Hydrolysis: The hexafluoroantimonate anion is susceptible to hydrolysis, particularly in comparison to hexafluorophosphate (B91526) (PF₆⁻) and hexafluoroarsenate (B1215188) (AsF₆⁻). researchgate.net The Sb-F bond can be attacked by water molecules, leading to the stepwise replacement of fluoride (B91410) ligands with hydroxide (B78521) or oxide ligands and the release of hydrofluoric acid (HF). nih.govnoaa.gov The rate of hydrolysis for SbF₆⁻ is measurably rapid. researchgate.net SbF₆⁻(aq) + H₂O(l) ⇌ [SbF₅(OH)]⁻(aq) + HF(aq)

The combined effect of these two processes makes aqueous solutions of ammonium hexafluoroantimonate corrosive and acidic.

Solvolysis in Non-Aqueous Media: The behavior in non-aqueous solvents depends on the nature of the solvent. pearsoncanada.cascribd.com

Protic Solvents (e.g., anhydrous HF, H₂SO₄): In a protic solvent like liquid hydrogen fluoride, NH₄SbF₆ would likely act as a base, with the fluoride ions from the solvent coordinating with the SbF₅ that can be formed from the dissociation of the SbF₆⁻ anion.

Aprotic Solvents (e.g., SO₂, MeCN): In aprotic coordinating solvents, the compound may dissolve and dissociate. The reactivity would then depend on the Lewis acidity/basicity of the solvent and its ability to displace the fluoride ligands. pearsoncanada.ca

MediumPrimary ReactantsExpected ProductsResulting Condition
Water (Aqueous)NH₄⁺, SbF₆⁻, H₂ONH₃, H₃O⁺, [SbF₅(OH)]⁻, HFAcidic, Corrosive
Anhydrous Alcohols (e.g., MeOH)SbF₆⁻, ROH[SbF₅(OR)]⁻, HFSolvolysis
Aprotic Coordinating Solvents (e.g., Acetonitrile)NH₄⁺, SbF₆⁻[NH₄]⁺(solv), [SbF₆]⁻(solv)Dissociation

Solid-State Reactivity with Other Inorganic Precursors

Ammonium hexafluoroantimonate can serve as a precursor in solid-state synthesis, primarily as a source of the [SbF₆]⁻ anion or as a fluorinating agent at elevated temperatures. Solid-state reactions often require thermal energy to overcome lattice energies and facilitate diffusion. A common synthetic route is a metathesis reaction, where NH₄SbF₆ is reacted with a salt of another cation (e.g., an alkali metal chloride) to produce a different hexafluoroantimonate salt and a volatile ammonium halide.

For example, a reaction with potassium chloride (KCl) at high temperature could yield potassium hexafluoroantimonate (KSbF₆):

NH₄SbF₆(s) + KCl(s) → KSbF₆(s) + NH₄Cl(g)

The efficacy of such reactions depends on the relative lattice energies of the reactants and products and the ability to remove the volatile byproduct (in this case, ammonium chloride) to drive the equilibrium forward.

Ligand Exchange and Complexation Chemistry with Other Anions and Cations

The [SbF₆]⁻ anion is generally considered weakly coordinating, but it can participate in ligand exchange reactions. wikipedia.orglibretexts.orgchemguide.co.uk Its chemistry is often dominated by an equilibrium involving antimony(V) fluoride (SbF₅), a potent Lewis acid. wikipedia.org

SbF₆⁻ ⇌ SbF₅ + F⁻

This equilibrium implies that in the presence of a strong Lewis acid or a source that can abstract a fluoride ion, the [SbF₆]⁻ anion can be activated. Conversely, in the presence of excess SbF₅, it can form the dimeric anion, [Sb₂F₁₁]⁻. wikipedia.org

SbF₆⁻ + SbF₅ ⇌ [Sb₂F₁₁]⁻

Ligand exchange with other anions (e.g., Cl⁻, SCN⁻) is also conceivable, though less common than for transition metal complexes, and would depend on the reaction conditions, such as solvent and the concentration of the incoming ligand. chemguide.co.uk In such reactions, the ammonium cation typically acts as a non-participating spectator ion.

Studies of Surface Reactivity and Interface Phenomena

Specific studies on the surface reactivity of ammonium hexafluoroantimonate are not widely reported. However, based on its chemical nature, its surface phenomena are expected to be dominated by its hygroscopicity. Upon exposure to atmospheric moisture, the surface of the solid will readily adsorb water, initiating the hydrolysis reactions described previously (Section 6.2). noaa.gov This would lead to the formation of a surface layer containing ammonium ions, hydronium ions, hydrofluoric acid, and various antimony oxyfluoride species. This surface hydrolysis can alter the physical and chemical properties of the bulk material over time.

Redox Chemistry and Oxidation State Interconversions of Antimony

The antimony atom in ammonium hexafluoroantimonate is in the +5 oxidation state. Antimony(V) is a strong oxidizing agent, and this character is prominent in its fluoride compounds. nih.govwikipedia.org The [SbF₆]⁻ anion can act as an oxidant, although it is more stable and less reactive than its parent Lewis acid, SbF₅.

The redox potential of the Sb(V)/Sb(III) couple in a fluoride medium is high, indicating that the reduction of the antimony center is thermodynamically favorable in the presence of suitable reducing agents. The reaction would involve the conversion of Sb(V) to Sb(III), for example:

SbF₆⁻ + 2e⁻ → SbF₃ + 3F⁻ (simplified)

The specific products would depend on the reaction medium and the nature of the reducing agent. Research on related organo-antimony compounds has demonstrated reversible redox chemistry, suggesting that the antimony center can participate in electron transfer processes. chemistryviews.orgrsc.org Electrochemical techniques, such as cyclic voltammetry, could be employed to study the redox behavior and determine the reduction potentials for the antimony species in various solvents. myu-group.co.jp

Research on Functional Materials and Derivatization

Ammonium (B1175870) Antimony Fluorides as Precursors for Advanced Fluoride (B91410) Materials

Ammonium antimony fluorides are valuable as precursors for synthesizing other advanced fluoride materials, primarily through thermal decomposition or reaction with other elements. The thermal behavior of these compounds allows for the formation of various antimony fluorides and related materials. For instance, the fluorination of antimony metal with fluorine gas (F₂) commences at 150 °C, initially producing antimony trifluoride (SbF₃). Upon further heating with F₂ above 190 °C, the SbF₃ volatilizes, forming the highly reactive antimony pentafluoride (SbF₅). Similarly, antimony oxides can be converted to volatile SbF₅ at temperatures around 330 °C.

The decomposition of ammonium fluoroantimonates can be a controlled method to produce specific antimony fluoride phases. This precursor approach is crucial in materials science, where the purity and phase of the resulting material dictate its functional properties.

Research into Ionic Conductivity and Solid Electrolyte Applications

A significant area of research for ammonium antimony fluorides is their potential application as solid electrolytes, owing to their notable ionic conductivity. Several compounds within the ammonium fluoroantimonate(III) family have been identified as superionic conductors. The mobility of fluoride ions (F⁻) and ammonium ions (NH₄⁺) within the crystal lattice is responsible for this conductivity.

Studies using Nuclear Magnetic Resonance (NMR) and impedance spectroscopy have revealed that polymorphous transformations in certain complex fluorides lead to a superionic state at elevated temperatures. For example, compounds like NH₄Sb₂F₇, (NH₄)₂Sb₃F₁₁, (NH₄)₃Sb₄F₁₅, and NH₄SbF₄ exhibit phase transitions into states with exceptionally high ionic conductivity. In many complex fluorides of trivalent antimony, conductivity values can reach 10⁻² to 10⁻⁴ S/cm at temperatures above 400 K, primarily due to the movement of fluoride ions. rsc.org The presence of the ammonium cation in the lattice can further enhance this conductivity by contributing to diffusion within the proton subsystem. rsc.org This makes these materials promising candidates for applications in solid-state batteries and other electrochemical devices.

Table 1: Ionic Conductivity of Ammonium Fluoroantimonate(III) Compounds

Compound Temperature (K) Conductivity (σ) (S/cm) Classification
NH₄Sb₂F₇ 430-440 ~10⁻³ - 10⁻² Superionic Conductor
(NH₄)₂Sb₃F₁₁ 430-440 ~10⁻³ - 10⁻² Superionic Conductor
(NH₄)₃Sb₄F₁₅ 430-440 ~10⁻³ - 10⁻² Superionic Conductor
NH₄SbF₄ 430-440 ~10⁻³ - 10⁻² Superionic Conductor

Exploration of Piezoelectric and Ferroelectric Properties

The exploration of piezoelectric and ferroelectric properties in ammonium antimony fluorides is an emerging area of interest, often drawing parallels with other inorganic ferroelectric materials. While detailed studies specifically on ammonium antimony fluoride are limited, research into related compounds provides a basis for potential applications. For instance, some simple tetrafluoroantimonates(III) with alkali metal cations, such as MSbF₄ (where M = Li, Na, Cs), are known to be piezoelectric. rsc.org

Furthermore, ferroelectric phase transitions are a known phenomenon in other ammonium-based compounds, such as ammonium hydrosulfates. researchgate.net In these materials, the ordering of ions and changes in crystal symmetry at different temperatures and pressures lead to ferroelectric behavior. researchgate.net Organic perovskites like MDABCO-NH₄Cl₃ have also been investigated, demonstrating a transition from a paraelectric to a ferroelectric phase and exhibiting significant piezoelectric and pyroelectric coefficients. mdpi.com These findings suggest that the unique structural features of fluoroantimonates, combined with the dynamic nature of the ammonium ion, could potentially lead to the discovery of piezoelectric or ferroelectric properties in the this compound family.

Development of Novel Optical and Electronic Materials

Ammonium antimony fluorides and their derivatives are being investigated for their potential in creating novel optical and electronic materials. A key application is in the preparation of transparent conductive films. Specifically, ammonium fluoride is used as a fluorine source for doping tin oxide films, which can also be co-doped with antimony. researchgate.netspacefrontiers.org These antimony-doped tin oxide (ATO) and fluorine-doped tin oxide (FTO) films are crucial for applications like transparent coatings and sensors due to their combination of high electrical conductivity and optical transparency. One study achieved a resistivity as low as 53.83 Ω-cm with high light transmission by varying the concentration of ammonium fluoride.

Beyond transparent conductors, related antimony fluoride compounds show promise for nonlinear optical (NLO) applications. Antimony trifluoride (SbF₃) has been identified as a potential NLO material with excellent transparency over a broad wavelength range (0.29–12 μm) and high thermal stability. researchgate.net Its powder second harmonic generation (SHG) effect is approximately 5.8 times that of potassium dihydrogen phosphate (B84403) (KDP), a benchmark NLO material. researchgate.net The calculated band gap for SbF₃ is about 4.3 eV. researchgate.net Other research has focused on developing antimony fluorides with zwitterionic units to enhance UV NLO properties. figshare.com Additionally, zero-dimensional antimony halides have been synthesized and used as yellow phosphors in the fabrication of white light-emitting diodes (WLEDs). rsc.org

Table 2: Optical Properties of Related Antimony Fluoride Materials

Material Property Value / Finding
Antimony-doped Tin Oxide (ATO) Films Application Transparent conductive coatings
Fluorine-doped Tin Oxide (FTO) Films Transmittance Up to 85% spacefrontiers.org
Antimony Trifluoride (SbF₃) Second Harmonic Generation (SHG) ~5.8 times that of KDP researchgate.net
Antimony Trifluoride (SbF₃) Transparency Range 0.29–12 μm researchgate.net
Antimony Trifluoride (SbF₃) Band Gap ~4.3 eV researchgate.net
(NII)₂SbCl₅ (Antimony Halide) Application Yellow phosphor for WLEDs rsc.org

Catalytic Research Applications in Fluorination Reactions

Antimony fluorides, particularly antimony pentafluoride (SbF₅), are renowned for their catalytic activity, especially in fluorination reactions. SbF₅ is a powerful Lewis acid and a strong fluorinating and oxidizing agent. researchgate.netwikipedia.org It is a key component in "Magic Acid" (a mixture of HSO₃F and SbF₅), a superacid capable of catalyzing reactions involving even weakly basic organic compounds. acs.org The high affinity of SbF₅ for fluoride ions is a driving force for its catalytic power. wikipedia.org

This compound can serve as a precursor to these catalytically active species or be used more directly. It is considered a valuable reagent in organic synthesis for reactions that require fluorinated intermediates, sometimes replacing traditional organic fluorides in more environmentally friendly processes. Antimony trifluoride (SbF₃) also functions as a mild fluorinating agent and catalyst for the production of fluorocarbons. mdpi.com Organo-substituted antimony fluorides, such as tetrafluoro(phenyl)-λ⁵-stibane, are effective for selectively substituting chlorine with fluorine in polychloroalkyl groups without fluorinating aromatic rings, a common side reaction with SbF₅. mdpi.com

Integration into Composite Materials and Thin Films

The integration of this compound and related compounds into composite materials and thin films is a key strategy for harnessing their functional properties. The most prominent example is the fabrication of doped tin oxide thin films by spray pyrolysis. researchgate.netspacefrontiers.org In this technique, ammonium fluoride and an antimony source (like antimony trichloride) are used in a precursor solution to create fluorine and antimony-doped tin oxide films on glass substrates. researchgate.netspacefrontiers.org These films have applications as transparent electrodes in solar cells and other optoelectronic devices. Studies have shown that doping with fluorine can significantly reduce the surface roughness of the films. researchgate.net

Beyond semiconductor films, ammonium fluoride has been used to create proton-conducting composite electrolyte films by incorporating it into a polyvinyl alcohol (PVA) polymer matrix. Adding ammonium fluoride salt filler to the PVA matrix was found to increase the DC conductivity by increasing the number of free ions. This demonstrates the potential for creating flexible solid electrolytes. Similarly, research into dental restorative materials has incorporated quaternary ammonium compounds into composites to provide sustained antibacterial action, highlighting a broader application space for ammonium-functionalized materials.

Advanced Analytical Methodologies in Research

Thermogravimetric Analysis (TGA) and Coupled Evolved Gas Analysis (EGA)

Thermogravimetric analysis (TGA) is a fundamental technique for evaluating the thermal stability and decomposition profile of materials like ammonium (B1175870) antimony fluoride (B91410). When coupled with Evolved Gas Analysis (EGA), such as mass spectrometry (MS) or Fourier transform infrared spectroscopy (FTIR), it offers a powerful approach to identify the gaseous byproducts of thermal decomposition.

While specific TGA-EGA data for ammonium antimony fluoride is not extensively documented, the behavior of analogous ammonium fluorometallates suggests a multi-step decomposition process. The thermal degradation of ammonium salts typically liberates ammonia (B1221849) (NH₃), and in the case of fluorinated compounds, hydrogen fluoride (HF) is also a probable evolved species. researchgate.net

A hypothetical decomposition pathway for (NH₄)₂SbF₅ would likely commence with the loss of ammonia and hydrogen fluoride at elevated temperatures, potentially forming an intermediate antimony fluoride compound. Further heating could lead to the sublimation or decomposition of the remaining antimony-containing residue.

The utility of a coupled TGA-MS or TGA-FTIR system lies in its ability to provide real-time chemical analysis of the evolved gases. Mass spectrometry would detect the mass-to-charge ratios of the gaseous products, enabling the identification of molecules such as NH₃ (m/z 17) and HF (m/z 20). mt.com Concurrently, FTIR spectroscopy would identify the characteristic vibrational frequencies of these gases, corroborating their identities. mt.com

Table 8.1.1: Anticipated Gaseous Products in the Thermal Decomposition of this compound
Evolved GasChemical FormulaPrimary Detection Method
AmmoniaNH₃MS (m/z=17), FTIR
Hydrogen FluorideHFMS (m/z=20), FTIR
Antimony PentafluorideSbF₅MS
NitrogenN₂MS (m/z=28)
WaterH₂OMS (m/z=18), FTIR

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Differential Scanning Calorimetry (DSC) is an indispensable tool for investigating the phase transitions of crystalline materials by measuring the heat flow associated with thermal events. In the case of this compound, DSC studies have been crucial in identifying and characterizing its structural transformations.

Research has shown that (NH₄)₂SbF₅ undergoes a series of phase transitions as a function of temperature. mt.com These transitions, which involve changes in the crystal's symmetry, are detectable by DSC as endothermic or exothermic peaks.

A notable study on (NH₄)₂SbF₅ crystals identified two continuous phase transitions at approximately 292 K and 168 K. mt.com The transition at 292 K is understood to be a ferroelastic transition from an orthorhombic to a monoclinic crystal system. mt.com The transition at 168 K is also a continuous phase transition. mt.com Additionally, a more subtle, diffused anomaly has been observed around 132 K. mt.com

Table 8.2.1: Phase Transition Temperatures of (NH₄)₂SbF₅
Transition Temperature (K)Analytical MethodCharacteristics of Transition
292DSC, Optical, NQRContinuous, Ferroelastic
168-169DSC, Optical, NQRContinuous
~132OpticalDiffused Anomaly

The critical indices, which provide insight into the nature of these phase transitions, have been estimated from optical measurements as β₁ = 0.38 for the 292 K transition and β₂ ≤ 0.57 for the 168 K transition. mt.com

Impedance Spectroscopy for Conductivity Measurements

Impedance spectroscopy is a powerful technique for probing the electrical properties of solid-state materials, including the ionic conductivity, which is a key parameter for materials with potential applications in electrochemical devices.

Although impedance spectroscopy data for pure (NH₄)₂SbF₅ is scarce, valuable insights can be drawn from studies on closely related mixed-crystal systems like K₁₋ₓ(NH₄)ₓSbF₄. researchgate.net In these materials, impedance spectroscopy has been effectively used to explore ion mobility, phase transitions, and ionic conductivity. researchgate.net

Investigations into the K₁₋ₓ(NH₄)ₓSbF₄ system have demonstrated that these compounds can achieve superionic conductivity at higher temperatures, with conductivity values in the range of 10⁻² to 10⁻³ S/cm between 450 and 500 K. researchgate.net This high level of conductivity is primarily due to the diffusion of fluoride ions, with a partial contribution from the mobility of ammonium ions. researchgate.net

Table 8.3.1: Ionic Conductivity of a Related Fluoroantimonate Compound
CompoundTemperature Range (K)Ionic Conductivity (S/cm)
K₁₋ₓ(NH₄)ₓSbF₄ (0.05 ≤ x ≤ 0.75)450-500~10⁻² - 10⁻³

Elemental Analysis Techniques (e.g., ICP-OES, CHNS) for Compositional Verification

The precise determination of the elemental composition of a compound is essential for confirming its stoichiometry and purity. For this compound, a multi-technique approach is typically required for comprehensive compositional verification.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique for the quantification of metallic elements. For the analysis of antimony (Sb) in (NH₄)₂SbF₅, the sample is first dissolved in an appropriate acidic matrix. The resulting solution is then introduced into an argon plasma, and the intensity of the light emitted at antimony's characteristic wavelengths is measured to determine its concentration. nih.govarizona.edu The high fluoride content of the matrix requires careful method development to mitigate potential interferences. nih.gov

CHNS analysis is a standard method for determining the weight percentages of carbon, hydrogen, nitrogen, and sulfur. In the context of this compound, this technique is used to quantify the nitrogen and hydrogen content of the ammonium (NH₄⁺) cations.

Fluoride analysis can be carried out using a fluoride ion-selective electrode (ISE) following the dissolution of the sample in a buffered solution. This potentiometric technique allows for the direct measurement of the fluoride ion concentration.

By integrating the results from these analytical methods, the empirical formula of the compound can be rigorously verified.

Table 8.4.1: Theoretical Elemental Composition of (NH₄)₂SbF₅
ElementSymbolWeight Percentage (%)
NitrogenN12.98
HydrogenH3.75
AntimonySb56.42
FluorineF44.02

In Situ and Operando Characterization Techniques for Reaction Monitoring

In situ and operando characterization techniques are at the forefront of materials research, enabling the real-time observation of chemical and physical transformations under reaction conditions. These methods provide invaluable dynamic information that is often inaccessible through conventional ex situ analysis.

For the study of this compound, in situ X-ray diffraction (XRD) could be employed to monitor the synthesis of the compound from its precursors, such as antimony(III) fluoride (SbF₃) and ammonium fluoride (NH₄F). By acquiring XRD patterns throughout the reaction, the evolution of the crystalline product and the consumption of reactants can be tracked, offering insights into the reaction kinetics and the possible formation of intermediate phases.

Similarly, in situ spectroscopic techniques , including Raman and FTIR spectroscopy, can be used to monitor changes in the vibrational modes of the compound during synthesis, thermal decomposition, or phase transitions. This provides detailed information on the evolution of chemical bonds and molecular structures.

While dedicated in situ or operando studies on this compound are not yet prevalent, the application of these powerful methodologies holds great promise for a more profound understanding of its dynamic behavior.

Potentiometric Methods for Fluoride Ion Sensing in Research Systems

Potentiometric methods, particularly those utilizing ion-selective electrodes (ISEs), are a well-established and reliable means of determining the activity of specific ions in solution. vscht.cz In research involving fluoride-containing compounds, the fluoride ion-selective electrode (F-ISE) is an indispensable tool. vscht.cz

Although this compound is not a component of the F-ISE itself, its chemical behavior in solution can be effectively studied using this electrode. For instance, in dissolution or reaction studies of (NH₄)₂SbF₅, an F-ISE can be used to monitor the concentration of free fluoride ions in the aqueous phase. This allows for the investigation of solubility, reaction kinetics, and chemical equilibria.

A typical F-ISE employs a lanthanum fluoride (LaF₃) crystal membrane, often doped with europium(II) to improve conductivity. vscht.cz The potential that develops across this membrane is logarithmically proportional to the fluoride ion activity in the sample, in accordance with the Nernst equation. To ensure accurate and reproducible measurements, a total ionic strength adjustment buffer (TISAB) is commonly added to both samples and standards. epa.gov This buffer serves to maintain a constant ionic strength, control the pH, and release fluoride ions from any metal-fluoride complexes that may be present. epa.gov

In a research context, an F-ISE could be used to monitor the synthesis of (NH₄)₂SbF₅ by tracking the depletion of free fluoride ions from the reaction mixture as they are incorporated into the solid product.

Emerging Research Directions and Future Prospects

Exploration of Novel Ammonium (B1175870) Antimony Fluoride (B91410) Compositions

The investigation into new compositions derived from ammonium antimony fluoride is a primary focus of current research. Scientists are exploring ways to modify the compound's fundamental structure to tailor its properties for specific applications. This includes the synthesis of new molecular complexes and the creation of doped materials. For instance, research into other complex fluorides has shown that creating dimeric structures or incorporating organic ligands like pyridine (B92270) and acetonitrile (B52724) can lead to novel materials with unique bonding and stability characteristics. rsc.org The principles from these studies, which have successfully created new molecular complexes of antimony pentafluoride and trifluoride, could be applied to this compound to create a new family of related compounds. rsc.org

Furthermore, the development of novel asymmetric anhydrous quaternary ammonium fluoride salts for applications like fluoride-ion batteries highlights a trend in fluoride chemistry. rsc.org This research emphasizes modifying the cation component (in this case, quaternary ammonium) to influence properties such as solubility and ionic conductivity. rsc.org Applying similar strategies to this compound could lead to compositions with enhanced electrochemical properties. The goal is to create a library of materials with fine-tuned electronic, optical, and catalytic capabilities, potentially for use in energy storage or chemical synthesis.

Integration with Nanomaterials Science and Engineering

The intersection of this compound with nanomaterials science presents a significant opportunity for innovation. Researchers are investigating the use of this compound to create nanoscale materials with high surface areas and quantum confinement effects. americanelements.com One promising direction is the synthesis of anhydrous metal fluoride/mesoporous carbon nanocomposites. A novel bottom-up method using ammonium fluoride has been reported for preparing nanocomposites of copper, iron, and cobalt fluorides within a mesoporous carbon matrix for use in lithium-ion batteries. researchgate.net This solventless heat treatment method is noted for its versatility and efficiency, suggesting it could be adapted for creating this compound-based nanocomposites. researchgate.net

Another area of interest is the preparation of doped nanomaterials. For example, this compound has been used in the preparation of fluoride-doped tin oxide films, where it improves electrical conductivity and optical transparency, making them suitable for photovoltaic applications. The ability to produce nanoscale powders and suspensions of this compound opens up possibilities for its use in advanced coatings, catalysts, and as a component in polymer composite electrolyte films. americanelements.commdpi.com The controlled synthesis of lanthanide-doped calcium fluoride nanocrystals with various shapes (nanospheres, nanoplates, nanowires) further showcases the potential for creating highly uniform, functional nanostructures from complex fluorides. rsc.org

Potential in Quantum Materials and Topological Insulator Research

Antimony and its compounds are at the forefront of research into quantum materials, particularly topological insulators. aps.orgnih.gov These materials are unique in that they are electrical insulators in their interior but have surfaces that conduct electricity perfectly. youtube.com This property arises from strong spin-orbit coupling, a characteristic feature of heavy elements like antimony. nih.gov

While direct research on this compound as a topological insulator is still emerging, its constituent element, antimony, is a key component in proven topological insulator systems. Monolayer buckled honeycomb structures of antimony, for instance, have been identified as higher-order topological insulators. aps.org Theoretical and experimental studies on antimony thin films are exploring the evolution of topological surface states as the material approaches a two-dimensional limit. nih.gov The presence of antimony in this compound suggests that this compound, or novel compositions derived from it, could exhibit non-trivial topological properties. Future research will likely focus on theoretical calculations and experimental synthesis of thin films or single crystals of this compound to investigate its band structure and search for the characteristic conducting surface states. dpg-verhandlungen.de

Advanced Characterization Method Development for Complex Systems

The complex nature of this compound and its novel derivatives necessitates the use and development of advanced characterization techniques. Understanding the structure, bonding, and dynamic processes in these materials is crucial for establishing structure-property relationships. Techniques such as solid-state NMR spectroscopy and single-crystal X-ray diffraction are vital for determining the precise atomic arrangements and bonding environments in complex fluorides. rsc.orgacs.org

In addition to structural analysis, advanced spectroscopic methods are employed to probe the material's electronic and optical properties. For instance, luminescent europium complexes have been developed as sensitive probes for the quantitative determination of fluoride ions in aqueous solutions, a technique that could be adapted for studying fluoride coordination in complex systems. rsc.org Furthermore, the use of ammonium fluoride as a mobile phase additive in liquid chromatography-mass spectrometry (LC-MS) has been shown to enhance ionization efficiency and sensitivity for analyzing various molecules. nih.govnih.gov This indicates the potential for developing new analytical methods tailored to complex antimony fluoride systems, enabling more precise and sensitive characterization. researchgate.net These advanced methods are critical for providing the detailed insights needed to guide the rational design of new materials.

Challenges and Opportunities in Controlled Synthesis and Scale-Up for Research Applications

A significant hurdle in exploring the full potential of this compound is the challenge associated with its controlled synthesis and scale-up. The synthesis of complex inorganic fluorides often requires stringent control over reaction conditions to achieve the desired phase, purity, and morphology. For instance, the synthesis of asymmetric anhydrous quaternary ammonium fluorides for battery applications highlights the difficulty in producing stable, highly soluble fluoride salts. rsc.org A key challenge is managing the trade-off between desired properties like ionic conductivity and thermostability. rsc.org

The development of new synthetic methods, such as the versatile and less-toxic bottom-up approach using ammonium fluoride to create metal fluoride nanocomposites, represents a significant opportunity. researchgate.net This method, which involves a simple heat treatment under solventless conditions, could potentially be adapted for the scalable production of this compound-based materials for research purposes. researchgate.net Overcoming the challenges of controlling stoichiometry, preventing impurity incorporation, and developing scalable processes are key objectives. Success in this area will be crucial for moving from laboratory-scale discovery to the broader investigation and potential application of these promising materials.

Q & A

Q. What are the standard methods for synthesizing ammonium antimony fluoride, and how can reaction conditions be optimized for purity?

this compound is typically synthesized via the reaction of antimony trifluoride (SbF₃) with ammonium fluoride (NH₄F) in a hydrofluoric acid (HF) medium. Key parameters include:

  • Molar ratios : A 1:1 molar ratio of SbF₃ to NH₄F minimizes side products like NH₄SbF₄ or SbF₅.
  • Temperature : Reactions are conducted at 80–100°C to ensure complete dissolution while avoiding decomposition.
  • Solvent control : Excess HF is used to suppress hydrolysis, which can form unwanted oxides or oxyfluorides. Post-synthesis, vacuum drying at 120°C yields crystalline NH₄SbF₄. Purity is verified via X-ray diffraction (XRD) and ion chromatography for fluoride content.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • FTIR/Raman spectroscopy : Identifies Sb-F vibrational modes (e.g., peaks near 500–600 cm⁻¹ for Sb-F stretching) and NH₄⁺ symmetric bending (~1400 cm⁻¹) .
  • XRD : Confirms crystal structure (e.g., cubic or tetragonal phases) and detects impurities like NH₄HF₂.
  • Thermogravimetric analysis (TGA) : Monitors thermal stability; decomposition typically begins at ~250°C, releasing NH₃ and HF .
  • ICP-MS : Quantifies trace metal impurities (e.g., As, Pb) at ppm levels.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Fluoride-resistant gloves (e.g., neoprene), face shields, and HF-specific first-aid kits are mandatory .
  • Ventilation : Use fume hoods with HEPA filters to mitigate inhalation risks; NH₄SbF₄ releases toxic HF upon decomposition .
  • Waste disposal : Neutralize residues with calcium hydroxide (Ca(OH)₂) to precipitate Sb and F⁻ ions .

Advanced Research Questions

Q. How do contradictions in reported thermal decomposition temperatures for this compound arise, and how can they be resolved?

Discrepancies in decomposition temperatures (e.g., 250°C vs. 280°C) often stem from:

  • Sample purity : Impurities like NH₄HF₂ lower decomposition onset .
  • Heating rate : Slow heating (2°C/min) in TGA provides more accurate phase-transition data .
  • Atmosphere : Inert gas (N₂/Ar) prevents oxidation, whereas air exposure accelerates Sb₂O₃ formation. Researchers should standardize protocols using high-purity samples and controlled atmospheres.

Q. What computational methods are effective for modeling the electronic structure of this compound, and how do they align with experimental data?

  • Density Functional Theory (DFT) : Predicts bandgap (~3.2 eV) and Sb-F bond lengths (1.9–2.1 Å), correlating with XRD and UV-Vis data.
  • Molecular dynamics (MD) : Simulates thermal stability by modeling NH₄⁺ mobility within the SbF₄⁻ framework. Discrepancies arise from neglecting anharmonic effects in Sb-F vibrations, which can be addressed via hybrid functionals (e.g., B3LYP).

Q. How can this compound be integrated into solid-state electrolyte systems, and what interfacial challenges exist?

NH₄SbF₄ has been explored as a fluoride-ion conductor in solid-state batteries. Key considerations:

  • Interphase stability : Reactivity with Li metal anodes forms resistive LiF/Sb layers; protective coatings (e.g., Al₂O₃) mitigate degradation.
  • Ionic conductivity : Doping with K⁺ or Na⁺ enhances ion mobility (σ ≈ 10⁻⁴ S/cm at 150°C).
  • In situ XRD/Raman : Tracks phase evolution during cycling to optimize electrolyte composition.

Q. What are the limitations of current toxicity studies on this compound, and how can experimental designs be improved?

Existing studies focus on acute exposure (e.g., skin/eye irritation) , but lack:

  • Chronic toxicity data : Long-term effects of low-dose Sb/F⁻ exposure in biological systems.
  • Ecotoxicology : Impact on aquatic ecosystems via leaching from waste streams. Improved designs should use zebrafish models for systemic toxicity and ICP-MS for Sb bioaccumulation analysis .

Methodological Challenges and Reproducibility

Q. Why do discrepancies occur in fluoride-ion selectivity measurements for this compound, and how can they be minimized?

Variations in ion selectivity (e.g., F⁻ vs. Cl⁻) are attributed to:

  • Crystal defects : Edge dislocations in SbF₄⁻ frameworks create non-selective pathways.
  • Electrode polarization : Potentiostatic EIS measurements at frequencies <1 Hz reduce artifacts. Standardizing pellet density (e.g., 95% theoretical) and electrode materials (Pt vs. carbon) enhances reproducibility.

Q. What strategies exist for stabilizing this compound in aqueous environments for catalytic applications?

  • Surface passivation : Functionalize with hydrophobic silanes (e.g., octadecyltrichlorosilane) to limit hydrolysis.
  • Support matrices : Embed in mesoporous SiO₂ to maintain structural integrity during redox cycles.
  • pH control : Operate in buffered solutions (pH 4–6) to prevent NH₄⁺ dissociation .

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